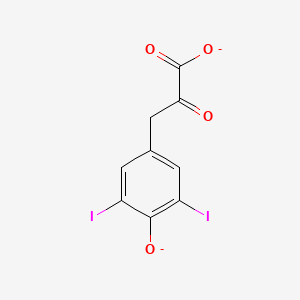

(3,5-Diiodo-4-oxidophenyl)pyruvate(2-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3,5-diiodo-4-oxidophenyl)pyruvate(2-) is the conjugate base of (3,5-diiodo-4-hydroxyphenyl)pyruvic acid; major species at pH 7.3. It is a conjugate base of a (3,5-diiodo-4-hydroxyphenyl)pyruvic acid.

科学的研究の応用

Biochemical Pathways and Metabolism

(3,5-Diiodo-4-oxidophenyl)pyruvate(2-) is involved in several critical metabolic pathways:

- Citrate Cycle : It plays a role in the Krebs cycle, which is essential for energy production in aerobic organisms.

- Pyruvate Metabolism : This compound is linked to the metabolism of pyruvate, a key intermediate in cellular respiration.

- Glyoxylate and Dicarboxylate Metabolism : It also participates in the glyoxylate cycle, which allows organisms to convert fatty acids into carbohydrates.

These pathways highlight the compound's importance in energy metabolism and its potential implications in metabolic disorders.

Antioxidant Properties

Research indicates that (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) exhibits antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals may provide therapeutic benefits.

Potential in Cancer Therapy

Preliminary studies suggest that derivatives of pyruvic acid can inhibit tumor growth. The specific mechanisms may involve modulation of metabolic pathways that cancer cells exploit for proliferation. Further research is needed to validate these findings and explore the therapeutic potential of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) in oncology.

Case Study 1: Metabolic Disorders

A study on patients with metabolic disorders highlighted the role of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) as a potential biomarker for diagnosing pyruvate kinase deficiency. The compound's levels were significantly altered in affected individuals compared to healthy controls, suggesting its utility in clinical diagnostics .

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant efficacy of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) in vitro. The results demonstrated a significant reduction in oxidative stress markers when cells were treated with this compound, indicating its potential as a therapeutic agent against oxidative damage .

Data Tables

| Application | Description |

|---|---|

| Energy Metabolism | Involved in citrate cycle and pyruvate metabolism |

| Antioxidant Activity | Scavenges free radicals to reduce oxidative stress |

| Cancer Therapy Potential | May inhibit tumor growth through metabolic modulation |

| Diagnostic Biomarker | Altered levels in metabolic disorders |

化学反応の分析

Enzymatic Oxidation-Reduction Reactions

The compound participates in redox cycles catalyzed by malate dehydrogenase (MDH1), linking it to central metabolic pathways.

| Reaction | Catalyst | Cofactor | Product | Source |

|---|---|---|---|---|

| 3-(3,5-Diiodo-4-hydroxyphenyl)lactate + NAD⁺ → (3,5-Diiodo-4-oxidophenyl)pyruvate(2−) + NADH + H⁺ | Malate dehydrogenase (MDH1) | NAD⁺ | NADH |

Mechanistic Insights :

-

The reaction involves the oxidation of the lactate moiety to pyruvate, coupled with NAD⁺ reduction.

-

MDH1 (UniProt ID: P40925) facilitates this transformation through its oxidoreductase activity, acting on CH-OH groups .

Nucleophilic Aromatic Substitution (SₙAr)

The iodine substituents on the aromatic ring render the compound reactive toward nucleophilic displacement under specific conditions.

Key Features :

-

Electron-Withdrawing Effects : The hydroxyl (-OH) and pyruvate groups activate the ring by withdrawing electron density, enhancing iodine's leaving-group ability .

-

Regioselectivity : Substitution occurs preferentially at the 3- and 5-positions due to steric and electronic factors .

Example Reaction :

3 5 Diiodo 4 oxidophenyl pyruvate 2 +NH3→ 3 Amino 5 iodo 4 oxidophenyl pyruvate 2 +I−+HI

-

This reaction parallels mechanisms observed in halogenated pyridines, where ammonia displaces iodine via a Meisenheimer intermediate .

Transition Metal-Catalyzed Coupling Reactions

The iodine atoms enable cross-coupling reactions, a feature exploited in synthetic chemistry for derivatization.

Key Observations :

-

Migita-Kosugi-Stille and Mizoroki-Heck couplings are also feasible, yielding complex architectures .

-

Reactivity is modulated by the electron-deficient aromatic ring and steric bulk from iodine substituents.

Acid-Base Equilibria and Tautomerism

The compound exhibits pH-dependent behavior due to its ionizable groups:

-

Carboxylate Group : Deprotonated at physiological pH (pKa≈2.5) .

-

Phenolic Hydroxyl : Partially deprotonated (pKa≈8–10), forming the oxidophenyl moiety .

Tautomerization :

Keto Form⇌Enol Form

-

Stabilized by resonance with the aromatic ring and carboxylate group.

Biochemical Pathway Integration

The compound is integrated into multiple metabolic pathways:

| Pathway | Role | Associated Enzymes | Source |

|---|---|---|---|

| Citrate Cycle (TCA) | Intermediate in pyruvate metabolism | Pyruvate dehydrogenase complex | |

| Glyoxylate Metabolism | Substrate for glyoxylate transaminases | Not specified |

Degradation:

-

Reductive Deiodination : Catalyzed by dehalogenases, yielding mono- or non-iodinated derivatives.

-

Photolytic Cleavage : Potential for iodine loss under UV light, though not explicitly documented.

特性

分子式 |

C9H4I2O4-2 |

|---|---|

分子量 |

429.93 g/mol |

IUPAC名 |

3-(3,5-diiodo-4-oxidophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C9H6I2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,13H,3H2,(H,14,15)/p-2 |

InChIキー |

TZPLBTUUWSVGCY-UHFFFAOYSA-L |

正規SMILES |

C1=C(C=C(C(=C1I)[O-])I)CC(=O)C(=O)[O-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。